molecular formula C7H4ClIN2 B1429134 7-Chloro-2-iodoimidazo[1,2-A]pyridine CAS No. 1384265-42-2

7-Chloro-2-iodoimidazo[1,2-A]pyridine

Cat. No. B1429134
M. Wt: 278.48 g/mol
InChI Key: TZWLMNXFZQXFOM-UHFFFAOYSA-N
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Description

7-Chloro-2-iodoimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1384265-42-2 . It has a molecular weight of 278.48 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which 7-Chloro-2-iodoimidazo[1,2-A]pyridine belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent synthetic scenario involves the cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation .


Molecular Structure Analysis

The InChI code for 7-Chloro-2-iodoimidazo[1,2-A]pyridine is 1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H . The key for this InChI code is TZWLMNXFZQXFOM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 7-Chloro-2-iodoimidazo[1,2-A]pyridine, have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

7-Chloro-2-iodoimidazo[1,2-A]pyridine is a white to yellow solid . It has a density of 2.1±0.1 g/cm3 . The compound is typically stored at room temperature .

Scientific Research Applications

  • Regiocontrolled Microwave Assisted Bifunctionalization : 7-Chloro-2-iodoimidazo[1,2-A]pyridine derivatives have been used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as in cyanation, demonstrating the potential for introducing various functional groups through regioselective substitution reactions (Marie, Bouclé, Enguehard-Gueiffier, & Gueiffier, 2012).

  • Iodocyclization Cascade for Synthesis : A method involving an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines to create 3-iodoimidazo[1,2-a]pyridines has been developed, showing the versatility of these compounds in synthesis processes (Zhou, Yuan, Jin, & Liu, 2019).

  • Palladium-Catalyzed Coupling for C-Nucleosides : 7-Chloro-2-iodoimidazo[1,2-A]pyridine has been used in palladium-catalyzed coupling reactions with 2,3-dihydrofuran. This method led to the creation of novel imidazo[1,2-a]pyridine C-nucleosides, demonstrating its utility in nucleoside synthesis (Gudmundsson, Drach, & Townsend, 1996).

  • Synthesis of Antiviral Compounds : Derivatives of 7-Chloro-2-iodoimidazo[1,2-A]pyridine have shown potential in the synthesis of antiviral compounds. One study focused on synthesizing imidazo[1,2-a]pyridine erythrofuranosyl C-nucleosides as analogs of compounds with activity against human cytomegalovirus (Gudmundsson, Williams, Drach, & Townsend, 2003).

  • Chemoselective Iodination : The compound has been utilized in the chemoselective iodination of imidazo[1,2-a]pyridines, highlighting its role in selective chemical transformations (Zhao, Li, Yang, Liu, Huang, & Chai, 2018).

  • Copper-Catalyzed Synthesis of Iodoimidazo[1,2-a]pyridines : This compound has been synthesized using copper-catalyzed reactions, showcasing its applicability in the creation of diverse chemical structures (Samanta, Jana, Mondal, Monir, Chandra, & Hajra, 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazo[1,2-a]pyridines, including 7-Chloro-2-iodoimidazo[1,2-A]pyridine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .

properties

IUPAC Name

7-chloro-2-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWLMNXFZQXFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286775
Record name 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-iodoimidazo[1,2-A]pyridine

CAS RN

1384265-42-2
Record name 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384265-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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